molecular formula C18H9BrN2S B13042538 4,4'-(3-Bromothiophene-2,5-diyl)dibenzonitrile

4,4'-(3-Bromothiophene-2,5-diyl)dibenzonitrile

Cat. No.: B13042538
M. Wt: 365.2 g/mol
InChI Key: ONDOPISYHJLJCM-UHFFFAOYSA-N
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Description

4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile is an organic compound that features a brominated thiophene ring flanked by two benzonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile typically involves the bromination of thiophene followed by the introduction of benzonitrile groups. One common method involves the use of 3-bromothiophene as a starting material, which is then subjected to a series of reactions to introduce the benzonitrile groups. The reaction conditions often include the use of catalysts such as palladium or nickel complexes to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile groups can be reduced to amines under suitable conditions.

    Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

Scientific Research Applications

4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile depends on its specific application. In organic electronics, the compound’s electron-donating and electron-accepting properties facilitate charge transport and light absorption. The bromine atom and nitrile groups play crucial roles in modulating the electronic properties of the compound, making it suitable for use in various optoelectronic devices .

Comparison with Similar Compounds

Uniqueness: 4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile is unique due to its combination of brominated thiophene and benzonitrile groups, which confer distinct electronic and structural properties. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .

Properties

Molecular Formula

C18H9BrN2S

Molecular Weight

365.2 g/mol

IUPAC Name

4-[4-bromo-5-(4-cyanophenyl)thiophen-2-yl]benzonitrile

InChI

InChI=1S/C18H9BrN2S/c19-16-9-17(14-5-1-12(10-20)2-6-14)22-18(16)15-7-3-13(11-21)4-8-15/h1-9H

InChI Key

ONDOPISYHJLJCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(S2)C3=CC=C(C=C3)C#N)Br

Origin of Product

United States

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